molecular formula C17H18ClNO5S B2617620 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide CAS No. 1421466-84-3

3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2617620
CAS No.: 1421466-84-3
M. Wt: 383.84
InChI Key: IEHCTGYLHJWFIX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClNO5S and its molecular weight is 383.84. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

The study by Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, characterized by their high singlet oxygen quantum yield, show remarkable potential as Type II photosensitizers in photodynamic therapy for cancer treatment. Their properties make them useful as photosensitizers, with significant implications for treating cancer through photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

A series of novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety were synthesized and evaluated for their anti-HIV and antifungal activities. This research demonstrates the potential of sulfonamide compounds in developing new treatments for HIV and fungal infections, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Zareef et al., 2007).

Chlorinating Reagent in Organic Synthesis

N-chloro-N-methoxybenzenesulfonamide has been identified as an effective and economically viable chlorinating reagent for various organic compounds, including 1,3-diketones, β-keto esters, and phenols. This compound's ability to chlorinate a range of substrates with good to high yields highlights its importance in synthetic organic chemistry, offering a simple and reactive solution for chlorination processes (Xiao-Qiu Pu et al., 2016).

Carbonic Anhydrase Inhibition

The research by Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides and their strong inhibition of human carbonic anhydrases, which are therapeutically relevant. These findings suggest the potential application of such compounds in developing new inhibitors for carbonic anhydrase, which is significant for treating various diseases, including glaucoma, epilepsy, and cancer (Sapegin et al., 2018).

Properties

IUPAC Name

3-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-23-17-5-3-13(9-14(17)18)25(21,22)19-10-15(20)11-2-4-16-12(8-11)6-7-24-16/h2-5,8-9,15,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHCTGYLHJWFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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